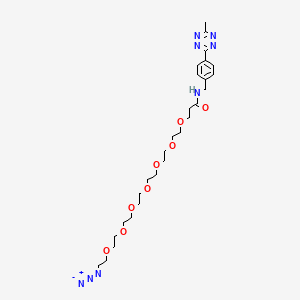
Methyltetrazine-amido-PEG7-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amido-PEG7-azide is a bifunctional polyethylene glycol (PEG) crosslinker. It contains a methyltetrazine moiety and an azide group, which enable it to participate in bioorthogonal click chemistry reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-amido-PEG7-azide is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and azide groups. The synthesis typically involves the following steps:
PEG Functionalization: PEG is first functionalized with an amine group.
Methyltetrazine Coupling: The amine-functionalized PEG is then reacted with a methyltetrazine derivative under mild conditions to form the methyltetrazine-PEG intermediate.
Azide Introduction: Finally, the methyltetrazine-PEG intermediate is reacted with an azide-containing reagent to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain the quality and consistency required for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amido-PEG7-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group enables copper-catalyzed click chemistry reactions with alkynes, dibenzocyclooctyne (DBCO), and bicyclononyne (BCN).
Bioorthogonal Reactions: The methyltetrazine moiety enables fast click reactions with trans-cyclooctene (TCO) under mild conditions.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in aqueous media at room temperature.
Bioorthogonal Reactions: Reagents include TCO derivatives. .
Major Products Formed
Click Chemistry: The major products are triazole derivatives formed from the reaction of the azide group with alkynes.
Bioorthogonal Reactions: The major products are stable adducts formed from the reaction of the methyltetrazine moiety with TCO.
Aplicaciones Científicas De Investigación
Methyltetrazine-amido-PEG7-azide has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
Methyltetrazine-amido-PEG7-azide exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety reacts with TCO to form stable adducts, while the azide group participates in copper-catalyzed click chemistry with alkynes. These reactions enable the compound to efficiently label and modify biomolecules, facilitating various scientific and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Methyltetrazine-PEG4-azide
- Methyltetrazine-PEG12-azide
- Methyltetrazine-PEG24-azide
Uniqueness
Methyltetrazine-amido-PEG7-azide is unique due to its optimal PEG length, which provides a balance between water solubility and flexibility. This makes it particularly suitable for applications requiring efficient bioconjugation and labeling .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N8O8/c1-23-31-33-27(34-32-23)25-4-2-24(3-5-25)22-29-26(36)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-30-35-28/h2-5H,6-22H2,1H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDMYSBOSSHIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














